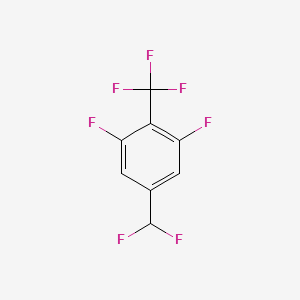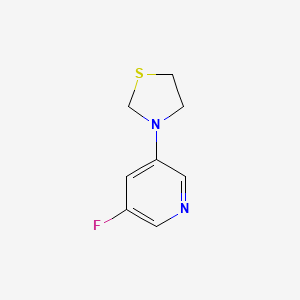
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of new indole compounds which were screened for their antimicrobial and antioxidant activities . Another study reported a novel route for the synthesis of 3-(pyrrol-1-yl)-indolin-2-ones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, “5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole” has a molecular formula of C10H12ClN3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, “5-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole” has a density of 1.2±0.1 g/cm3, boiling point of 338.7±42.0 °C at 760 mmHg, and a molar refractivity of 58.5±0.5 cm3 .Scientific Research Applications
Synthesis and Characterization
Various novel derivatives of 5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide have been synthesized, showcasing the compound's versatility as a precursor for numerous chemical reactions. These compounds have been structurally validated through various analytical techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy, ensuring their purity and structural integrity (Idrees, 2020).
Antimicrobial Screening
The synthesized derivatives have been extensively evaluated for their antimicrobial properties. They have exhibited promising in vitro antibacterial activity against a range of pathogenic bacteria such as S. aureus, E. coli, P. vulgaris, and S. typhi. The potency of these compounds has been assessed through comparative analyses with standard drugs like Chloramphenicol, demonstrating their potential as effective antimicrobial agents (Idrees, 2019). In addition, a novel set of pyrazole-based carbohydrazone derivatives have showcased good to moderate inhibitory effects against various bacterial strains, further reinforcing the antimicrobial potential of these compounds (Nasareb, 2016).
Future Directions
The future directions for the study of “5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide” could include further investigation into its synthesis, chemical properties, and potential applications. Given the antimicrobial and antioxidant activities of similar compounds , it could be interesting to explore these aspects for “5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide”.
properties
IUPAC Name |
5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-8-3-4-10-9(7-8)11(17-5-1-2-6-17)12(19-10)13(18)16-15/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZCTEASXLSTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



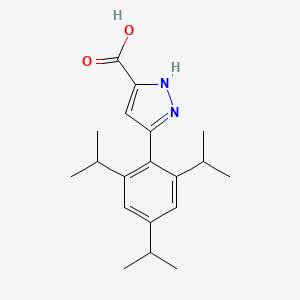

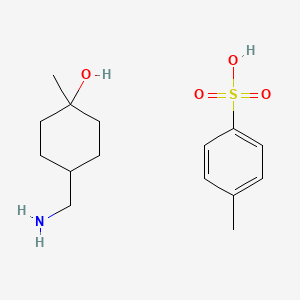
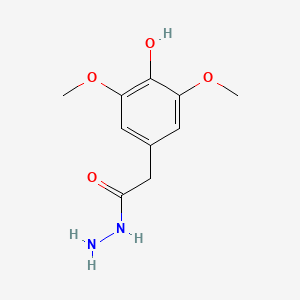

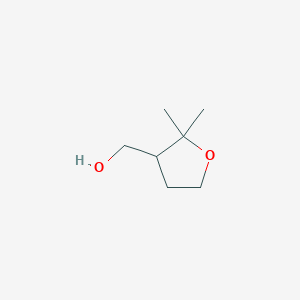
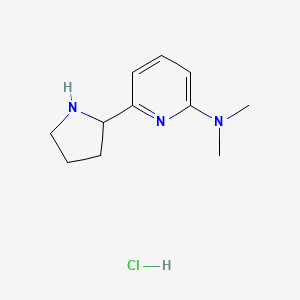
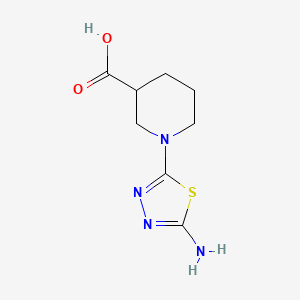
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)
![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)
